molecular formula C39H44N8O10S2 B582120 N-Piperacillinyl Ampicillin CAS No. 65772-67-0

N-Piperacillinyl Ampicillin

Cat. No.: B582120
CAS No.: 65772-67-0
M. Wt: 848.9 g/mol
InChI Key: DPEZDVKIJPAEMF-SAJYMXHHSA-N
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Description

N-Piperacillinyl Ampicillin is a synthetic compound that belongs to the β-lactam antibiotic family. It is a derivative of both piperacillin and ampicillin, combining the structural features of these two antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria .

Scientific Research Applications

N-Piperacillinyl Ampicillin has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

N-Piperacillinyl Ampicillin, also known as UNII-EJ9J08QB0Y, is a derivative of the antibiotic Piperacillin . Piperacillin is a broad-spectrum β-lactam antibiotic of the ureidopenicillin class . The primary targets of this compound are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Mode of Action

this compound inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs) . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The disruption of cell wall synthesis leads to osmotic instability and eventually causes cell lysis and death .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptidoglycan synthesis . Peptidoglycan is a critical component of the bacterial cell wall and provides structural integrity. By inhibiting the enzymes involved in peptidoglycan synthesis, this compound disrupts the integrity of the bacterial cell wall, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of Piperacillin. Piperacillin, when administered intravenously, is absorbed rapidly, with peak serum concentrations generally attained more quickly and higher than following equivalent oral doses .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication. By binding to PBPs and inhibiting peptidoglycan synthesis, it disrupts the bacterial cell wall, leading to cell lysis and death . This makes it effective against a broad range of bacteria.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that may interact with the drug, and the resistance mechanisms of the bacteria. For instance, some bacteria produce β-lactamase enzymes that can inactivate β-lactam antibiotics like Piperacillin . Piperacillin is often used in combination with β-lactamase inhibitors to overcome this resistance .

Safety and Hazards

Ampicillin, a similar compound, is classified as a combustible liquid and may cause an allergic skin reaction or allergy or asthma symptoms if inhaled . It is recommended to avoid breathing mist or vapors, wear protective gloves/eye protection/face protection, and wash with plenty of soap and water if it comes into contact with the skin .

Future Directions

The future of antibiotics like N-Piperacillinyl Ampicillin lies in addressing the multiple factors associated with multidrug-resistant (MDR) infections both globally and locally based on different epidemiological and societal scenarios . The importance of bactericidal drugs in treating endocarditis and meningitis has been emphasized, and the need for more research in this area is evident .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Piperacillinyl Ampicillin typically involves the acylation of ampicillin with piperacillin. The process begins with the preparation of piperacillin acid, which is then reacted with ampicillin in the presence of a coupling agent such as ethyl chloroformate (EDPC). The reaction is carried out in an aqueous buffer solution with a pH range of 6.0-9.0, and the temperature is maintained between 0 to 10°C to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The final product is typically purified through crystallization and filtration, followed by drying to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Piperacillinyl Ampicillin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under mild acidic conditions.

    Reduction: Sodium borohydride, in an aqueous or alcoholic medium.

    Substitution: Halogens (e.g., chlorine, bromine), under controlled temperature and pressure.

Major Products Formed:

Comparison with Similar Compounds

    Piperacillin: A broad-spectrum β-lactam antibiotic with a similar mechanism of action but different structural features.

    Ampicillin: A β-lactam antibiotic with a narrower spectrum of activity compared to N-Piperacillinyl Ampicillin.

    Amoxicillin: Another β-lactam antibiotic with a similar spectrum of activity but different pharmacokinetic properties.

Uniqueness: this compound combines the structural features of both piperacillin and ampicillin, resulting in a compound with enhanced antibacterial activity and a broader spectrum of action. This makes it particularly effective against a wider range of bacterial infections compared to its parent compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of N-Piperacillinyl Ampicillin can be achieved through the formation of an amide bond between piperacillin and ampicillin. This can be accomplished through the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction can be carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild reaction conditions. The resulting product can be purified through various techniques such as column chromatography or recrystallization.", "Starting Materials": ["Piperacillin", "Ampicillin", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Dimethyl sulfoxide (DMSO)"], "Reaction": ["Step 1: Dissolve piperacillin and ampicillin in DMF or DMSO", "Step 2: Add DCC and NHS to the reaction mixture", "Step 3: Stir the reaction mixture at room temperature for several hours", "Step 4: Purify the resulting product through column chromatography or recrystallization"] }

CAS No.

65772-67-0

Molecular Formula

C39H44N8O10S2

Molecular Weight

848.9 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-[[(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C39H44N8O10S2/c1-6-44-17-18-45(33(54)32(44)53)37(57)43-22(20-15-11-8-12-16-20)28(49)42-23-30(51)46-25(38(2,3)58-34(23)46)29(50)40-21(19-13-9-7-10-14-19)27(48)41-24-31(52)47-26(36(55)56)39(4,5)59-35(24)47/h7-16,21-26,34-35H,6,17-18H2,1-5H3,(H,40,50)(H,41,48)(H,42,49)(H,43,57)(H,55,56)/t21-,22-,23-,24-,25+,26+,34-,35-/m1/s1

InChI Key

DPEZDVKIJPAEMF-SAJYMXHHSA-N

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)N[C@H](C5=CC=CC=C5)C(=O)N[C@H]6[C@@H]7N(C6=O)[C@H](C(S7)(C)C)C(=O)O

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)NC(C5=CC=CC=C5)C(=O)NC6C7N(C6=O)C(C(S7)(C)C)C(=O)O

Synonyms

[2S-[2α[S*(2R*,5S*,6S*)],5α,6β(S*)]]-6-[[[[[6-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-yl]carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2

Origin of Product

United States

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